molecular formula C15H13N3O2 B15263444 1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B15263444
M. Wt: 267.28 g/mol
InChI Key: LPBQSRGEAVUYPB-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and chemical reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1-phenylethylhydrazine with 2-cyanopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1-Phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical reagents.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core but differ in the fused ring structure.

    Pyrazolo[5,1-c]-1,2,4-triazines: Another class of compounds with a pyrazole core but different ring fusion.

    Pyrazolo[1,5-a]-1,3,5-triazines: Similar in having a pyrazole core but with a different ring system.

Uniqueness

1-(1-Phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific ring fusion and the presence of a phenylethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c1-10(11-5-3-2-4-6-11)18-14-12(9-17-18)7-13(8-16-14)15(19)20/h2-10H,1H3,(H,19,20)

InChI Key

LPBQSRGEAVUYPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=NC=C(C=C3C=N2)C(=O)O

Origin of Product

United States

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